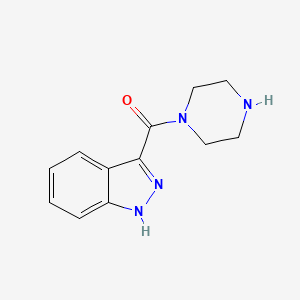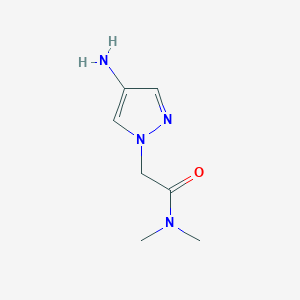
(3-Amino-4-chlorophenyl)(4-ethoxyphenyl)methanone
Descripción general
Descripción
(3-Amino-4-chlorophenyl)(4-ethoxyphenyl)methanone: is a chemical compound that belongs to the class of organic compounds known as phenylmethanones. It is characterized by the presence of an amino group (-NH2) attached to a chlorinated benzene ring and an ethoxy group (-OCH2CH3) attached to another benzene ring, both of which are connected through a methanone (carbonyl) group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The compound can be synthesized through various synthetic routes, including:
Benzoin Condensation: : This involves the condensation of 3-amino-4-chlorophenylmethanol with 4-ethoxybenzaldehyde in the presence of a strong base such as sodium hydroxide.
Cross-Coupling Reactions: : Techniques like Suzuki-Miyaura cross-coupling can be employed, where a boronic acid derivative of 3-amino-4-chlorophenylmethanol is coupled with 4-ethoxybenzyl chloride using a palladium catalyst.
Industrial Production Methods
In an industrial setting, the compound is typically produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are carefully controlled to achieve the desired product.
Análisis De Reacciones Químicas
(3-Amino-4-chlorophenyl)(4-ethoxyphenyl)methanone: undergoes several types of chemical reactions:
Oxidation: : The amino group can be oxidized to form a nitro group, resulting in the formation of 3-amino-4-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone .
Reduction: : The carbonyl group can be reduced to an alcohol, forming (3-amino-4-chlorophenyl)(4-ethoxyphenyl)methanol .
Substitution: : The chlorine atom can be substituted with other functional groups, such as hydroxyl or methyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles such as hydroxide ions (OH-) and methyl iodide (CH3I) are employed.
Major Products Formed
Nitro Derivatives: : Resulting from the oxidation of the amino group.
Alcohol Derivatives: : Resulting from the reduction of the carbonyl group.
Substituted Chloro Derivatives: : Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(3-Amino-4-chlorophenyl)(4-ethoxyphenyl)methanone: has various applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: : It is used in the study of enzyme inhibition and receptor binding assays.
Industry: : It is used in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: : It interacts with various enzymes and receptors in biological systems.
Pathways Involved: : It may modulate signaling pathways related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
(3-Amino-4-chlorophenyl)(4-ethoxyphenyl)methanone: is unique due to its specific structural features. Similar compounds include:
(3-Amino-4-chlorophenyl)(4-hydroxyphenyl)methanone: : Similar structure but with a hydroxyl group instead of an ethoxy group.
(3-Amino-4-chlorophenyl)(4-methoxyphenyl)methanone: : Similar structure but with a methoxy group instead of an ethoxy group.
These compounds differ in their chemical properties and biological activities, making This compound distinct in its applications.
Propiedades
IUPAC Name |
(3-amino-4-chlorophenyl)-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-12-6-3-10(4-7-12)15(18)11-5-8-13(16)14(17)9-11/h3-9H,2,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQJUAGWYWTYTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(2,4-dimethylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1516972.png)



![3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1516977.png)

![2-[(3-Methylbenzyl)thio]ethanol](/img/structure/B1516982.png)
![3-[(Carbamoylmethyl)sulfanyl]propanoic acid](/img/structure/B1516983.png)
![1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516984.png)
![N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide](/img/structure/B1516986.png)
